4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile

Photoacid generator Chemically amplified resist Acid diffusion

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile (CAS 204993-57-7) is a cyano-substituted oxime sulfonate ester with the molecular formula C₁₇H₂₄N₂O₄S and a molecular weight of 352.45 g/mol. It belongs to a class of non-ionic photoacid generators (PAGs) widely utilized in chemically amplified photoresist formulations for deep-UV and i-line lithography.

Molecular Formula C17H24N2O4S
Molecular Weight 352.5 g/mol
CAS No. 204993-57-7
Cat. No. B6325389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile
CAS204993-57-7
Molecular FormulaC17H24N2O4S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC
InChIInChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)23-19-17(14-18)15-9-11-16(22-2)12-10-15/h9-12H,3-8,13H2,1-2H3
InChIKeyAXJNFINWUUSNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile (CAS 204993-57-7): Sourcing and Baseline Characterization for Research Procurement


4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile (CAS 204993-57-7) is a cyano-substituted oxime sulfonate ester with the molecular formula C₁₇H₂₄N₂O₄S and a molecular weight of 352.45 g/mol . It belongs to a class of non-ionic photoacid generators (PAGs) widely utilized in chemically amplified photoresist formulations for deep-UV and i-line lithography [1]. The compound features a 4-methoxyphenyl acetonitrile core bearing an O-octylsulfonyl oxime moiety, distinguishing it from shorter-chain or aryl sulfonate analogs [2]. Commercially, it is available at purities of ≥98.5% with controlled metal impurities (single metal ≤200 ppb, total metal ≤500 ppb), making it suitable for electronics-grade applications .

Why Generic Substitution of 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile Fails: The Critical Role of the Octylsulfonyl Moiety


In photoresist formulations, the photoacid generator (PAG) governs critical performance parameters including photospeed, resolution, line-edge roughness, and post-exposure bake latitude. Cyano-substituted oxime sulfonates are a well-established PAG class, but the identity of the sulfonate ester group profoundly influences acid diffusion length, volatility, and compatibility with resist matrices [1]. The octylsulfonyl chain in 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile provides a distinct balance of hydrophobicity and acid diffusion control compared to commonly used shorter-chain analogs such as methanesulfonate (C1) or camphorsulfonate derivatives [2]. Substituting a methylsulfonyl or tosyl analog without re-optimizing the full resist formulation can lead to uncontrolled acid diffusion, altered dissolution kinetics, and degraded lithographic performance [3]. Therefore, direct interchange of in-class oxime sulfonate PAGs without quantitative performance validation is not scientifically justified.

Quantitative Differentiation Evidence for 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile Against Comparator PAGs


Acid Diffusion Length Control: Octylsulfonyl vs. Methylsulfonyl Oxime PAGs

The octylsulfonyl (C8) chain in 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is expected to produce octanesulfonic acid with a larger molecular volume and lower diffusion coefficient compared to methanesulfonic acid generated from α-(methylsulfonyloxyimino)-4-methoxybenzyl cyanide [1]. Literature on oxime sulfonate PAGs indicates that increasing the size of the generated sulfonic acid from C1 to C8 reduces the acid diffusion length in polymer matrices, which is critical for achieving higher resolution and reduced line-edge roughness in sub-100 nm lithographic features [2]. Quantitative diffusion studies on analogous sulfonic acids demonstrate that octanesulfonic acid (C8) exhibits a diffusion coefficient approximately 3- to 5-fold lower than methanesulfonic acid (C1) in typical phenolic polymer matrices, directly attributable to increased molecular volume [3].

Photoacid generator Chemically amplified resist Acid diffusion Lithography Oxime sulfonate

Thermal Decomposition Temperature: Octylsulfonyl vs. Arylsulfonyl Oxime Sulfonates

The predicted boiling point of 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is 469.6 ± 47.0 °C at 760 mmHg with a flash point of 237.8 ± 29.3 °C . While direct comparative thermal gravimetric analysis (TGA) data for this specific compound versus its closest analogs are not publicly available, class-level thermal stability data for oxime sulfonate PAGs indicate that alkylsulfonyl derivatives (such as octylsulfonyl) typically exhibit onset decomposition temperatures in the range of 180–220 °C, which are generally higher than those of certain arylsulfonyl counterparts like tosylates [1]. This enhanced thermal stability provides a broader processing window during post-exposure bake steps, reducing the risk of premature acid generation that can compromise pattern fidelity [2].

Thermal stability Photoacid generator Oxime sulfonate Process window

Metal Purity Specification: 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile vs. Generic Research-Grade PAGs

Commercially sourced 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile (Aladdin/Wanvibio grade) is specified at ≥98.5% purity with single metal content ≤200 ppb and total metal content ≤500 ppb . In contrast, generic research-grade oxime sulfonate PAGs from other suppliers are typically offered at 95–97% purity without specified metal contamination limits . Trace metal impurities, particularly Fe, Na, and Ca, are known to cause dielectric breakdown and pattern defects in semiconductor-grade photoresist formulations, with even ppb-level contamination being critical for advanced node manufacturing [1]. The controlled metal specification of this compound directly addresses procurement requirements for electronic materials applications.

Metal impurity Electronic grade Photoresist Procurement specification Oxime sulfonate

Octanesulfonic Acid Generation Efficiency vs. Arylsulfonic Acid from Tosyl PAGs

Photochemical decomposition studies on oxime sulfonate PAGs by Plater et al. (2019) demonstrate that the nature of the sulfonate group significantly influences acid generation pathways. Alkylsulfonate esters (including propylsulfonyl, an analog of octylsulfonyl) were shown to generate sulfonic acid upon 254 nm irradiation in dichloromethane [1]. Critically, octanesulfonic acid (pKa ≈ -1.5) is a stronger acid than p-toluenesulfonic acid (pKa ≈ -0.5), meaning that at equivalent photogenerated concentrations, the octylsulfonyl-derived PAG delivers a higher effective acid concentration for catalytic deprotection reactions in chemically amplified resists [2]. This difference in acid strength can translate to higher photospeed and improved contrast in resist formulations [3].

Photoacid generation efficiency Quantum yield Octanesulfonic acid p-Toluenesulfonic acid Oxime sulfonate

Optimal Application Scenarios for 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile in Photoresist R&D and Electronic Materials


High-Resolution Deep-UV Photoresist Formulation Requiring Controlled Acid Diffusion

When developing chemically amplified resists for sub-100 nm patterning, the octylsulfonyl PAG is the preferred choice over methylsulfonyl analogs. The larger octanesulfonic acid generated upon exposure exhibits a 3- to 5-fold lower diffusion coefficient, minimizing image blur and improving line-edge roughness. This compound should be procured at the ≥98.5% purity, low-metal grade to avoid metal-induced defects during lithographic evaluation [1].

Wide-Process-Window Resist Development Requiring High Thermal Stability

For resist formulations requiring post-exposure bake temperatures above 110°C, the octylsulfonyl oxime sulfonate offers superior thermal stability compared to tosylate (arylsulfonyl) analogs. Its class-typical decomposition onset of approximately 180–220°C provides a margin of safety against premature acid generation, enabling wider process windows and reduced defectivity. Researchers should select the electronics-grade material with specified metal content ≤500 ppb [2].

High-Sensitivity Resist Platforms Leveraging Strong Acid Catalysis

In resist systems where photospeed is a critical parameter, the octanesulfonic acid generated by this PAG (pKa ≈ -1.5) provides stronger acid catalysis than p-toluenesulfonic acid (pKa ≈ -0.5) from tosyl-based PAGs. This 10-fold difference in acid strength can enable lower PAG loading while maintaining equivalent or improved deprotection efficiency, potentially reducing material cost and improving optical transparency. Formulation screening should use the low-metal grade to avoid confounding effects from trace metal contaminants [3].

Electronic-Grade Procurement for Semiconductor R&D and Pilot-Scale Resist Evaluation

For semiconductor R&D facilities and pilot-scale resist evaluation, the availability of 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile at ≥98.5% purity with quantified metal specifications (single metal ≤200 ppb, total metal ≤500 ppb) eliminates the need for in-house purification. This pre-qualified grade is directly suitable for formulating resist samples for lithographic testing on silicon wafers, where uncontrolled metal contamination from generic 95%-purity alternatives can cause dielectric breakdown and skew performance data .

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